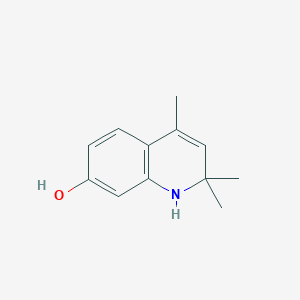

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXFUCLITVBASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC(=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-22-7 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,4 Trimethyl 1,2 Dihydroquinolin 7 Ol and Analogues

Classical and Modified Skraup Cyclization Approaches

The Skraup reaction and its modifications represent the foundational and most direct method for synthesizing the 1,2-dihydroquinoline (B8789712) core. This approach typically involves the acid-catalyzed condensation of an aniline (B41778) with a carbonyl compound, such as acetone (B3395972) or an α,β-unsaturated ketone.

Condensation Reactions of Anilines with Acetones

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is classically achieved through the reaction of aniline with acetone in the presence of an acid catalyst. To synthesize the target molecule, 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, p-aminophenol would be utilized as the aniline component. The reaction proceeds through the formation of Schiff base intermediates from the reaction of the aniline with acetone, followed by the reaction with a molecule of acetone enolate or its equivalent, subsequent cyclization, and dehydration to form the dihydroquinoline ring.

While specific literature detailing the synthesis of the 7-hydroxy analogue is not abundant, the general conditions for the synthesis of the parent 2,2,4-trimethyl-1,2-dihydroquinoline (often abbreviated as TMQ) are well-documented and can be extrapolated. Various acid catalysts have been employed to promote this condensation, with yields varying based on the catalyst and reaction conditions.

Table 1: Catalysts and Yields in the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline from Aniline and Acetone

| Catalyst | Reaction Conditions | Monomer Yield (%) | Reference |

|---|---|---|---|

| Hydrochloric acid | 130-140°C, 6 hours | ~19% | google.com |

| Boron trifluoride/aniline complex | Not specified | ~69% | google.com |

| Hydrogen fluoride (B91410) and Boron trifluoride | 80-150°C | 82.3% | google.com |

| Benzenesulfonic acid | 150-160°C, 8.5 hours | 38.3% | google.com |

| Scandium triflate (Sc(OTf)₃) | Room temp., microwave, 2-6 hours | 65% | google.com |

| Zinc triflate (Zn(OTf)₂) | Room temp., solvent-free, 22 hours | 70-80% | google.com |

| Micro-meso-macroporous zeolite H-Y-MMM | 60-230°C, 6-23 hours | Not specified | google.com |

| Zn₀.₅TPA/Al₂O₃ | Not specified | High yield | cornell.edu |

Mechanistic Investigations of Skraup-Type Reactions

The mechanism of the Skraup-type reaction between anilines and α,β-unsaturated ketones has been a subject of study. One proposed pathway involves a fragmentation-recombination mechanism. In this model, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. This adduct then fragments into the corresponding imine and the ketone. These fragments subsequently recombine in a different manner to form the final quinoline (B57606) product. While this has been studied with ketones like mesityl oxide, the fundamental steps of nucleophilic attack, imine formation, and cyclization are central to the reaction of anilines with acetone as well.

Multicomponent Reaction Strategies for Dihydroquinoline Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single operation. These reactions are characterized by high atom economy and procedural simplicity.

One-Pot Synthetic Protocols

While a specific one-pot synthesis for this compound is not explicitly detailed in the literature, analogous syntheses of functionalized 1,2-dihydroquinolines highlight the potential of this strategy. For instance, a one-pot, three-component protocol for the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been successfully developed. This reaction proceeds via a Knoevenagel condensation, followed by a Michael addition, rearrangement, and cyclization. This demonstrates the feasibility of constructing the 7-hydroxy-1,2-dihydroquinoline scaffold in a single step from readily available starting materials. The Mannich reaction is another one-pot condensation that can be employed for the synthesis of tetrahydroquinoline derivatives. nih.gov

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to dihydroquinolines. Solvent-free reaction conditions are a key aspect of this endeavor. For example, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline can be achieved in 70-80% yield by reacting aniline with acetone in the presence of 5-10 mol% of zinc triflate at room temperature for 22 hours without any solvent. google.com Raising the temperature to 70°C can reduce the reaction time by half. google.com The use of reusable heterogeneous catalysts, such as zeolites and metal-modified tungstophosphoric acid supported on γ-Al₂O₃, also contributes to the greening of this synthesis by simplifying catalyst recovery and minimizing waste. google.comcornell.edu

Catalytic Approaches in Dihydroquinoline Synthesis

The use of catalysts is central to the efficient synthesis of dihydroquinolines, with a wide range of both homogeneous and heterogeneous catalysts being explored. Lewis acids such as scandium triflate and zinc triflate have proven effective in catalyzing the condensation of anilines with acetone. google.com A combination of hydrogen fluoride and boron trifluoride has been reported to give high yields of 2,2,4-trimethyl-1,2-dihydroquinoline. google.com

Heterogeneous catalysts offer the advantage of easy separation and recyclability. Metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃ has been shown to be an efficient and reusable catalyst for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. cornell.edu Similarly, micro-meso-macroporous zeolite H-Y-MMM has been employed as a heterogeneous catalyst for this reaction. google.com These catalytic systems not only improve the efficiency and selectivity of the reaction but also align with the principles of sustainable chemistry.

Heterogeneous Catalysis (e.g., Zeolites, Cellulose Sulfuric Acid, Supported Metal Catalysts)

Heterogeneous catalysts are widely employed in the synthesis of dihydroquinolines due to their ease of separation, reusability, and often milder reaction conditions compared to homogeneous catalysts.

Zeolites: Zeolites, with their microporous structures and acidic sites, have proven effective in the synthesis of dihydroquinolines. For instance, a new, environmentally friendly method for synthesizing dihydroquinolines from aniline and ketones utilizes a small pore size zeolite as the catalyst. This approach is noted for its simplicity, low cost, and high yields. researchgate.net Specifically, micro-meso-macroporous zeolite H-Y-MMM has been used as a heterogeneous catalyst for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline by the condensation of aniline with acetone. google.com This reaction can be carried out at temperatures ranging from 60–230 °C with catalyst concentrations of 5–20%. google.com

Cellulose Sulfuric Acid: As a biopolymer-based catalyst, cellulose sulfuric acid offers an eco-friendly and inexpensive option for synthesizing quinoline derivatives. It has been successfully used in the multicomponent synthesis of pyrimido[4,5-b]quinolines and pyrazolo[4,5-b]quinolines under solvent-free conditions. iau.ir This catalyst is characterized by its high stability, excellent catalytic activity, and high acidity. nih.govrsc.orgnih.gov The advantages of this method include simple experimentation, good yields, and short reaction times. iau.ir

Supported Metal Catalysts: Supported metal catalysts, such as tungstophosphoric acid (TPA) supported on γ-Al2O3 and exchanged with various metal ions (Zn2+, Sn2+, and Cu2+), have been synthesized using a microwave-assisted hydrothermal method for the condensation of aniline with acetone to produce 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). researchgate.net Among these, Zn0.5TPA/Al2O3 demonstrated the highest aniline conversion and TMQ yield for up to three consecutive cycles. researchgate.net

Transition Metal-Catalyzed Cyclization Reactions (e.g., Gold Catalysis)

Transition metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of quinoline and dihydroquinoline derivatives due to its high reactivity and selectivity. researchgate.net

Gold Catalysis: Gold catalysts have been extensively used in various intermolecular annulation and intramolecular cyclization reactions to form quinolines. rsc.org An alternative Au(I)-catalyzed synthetic route to functionalized 1,2-dihydroquinolines involves the intramolecular hydroarylation (IMHA) of N-ethoxycarbonyl protected-N-propargylanilines. nih.gov This method affords the 6-endo cyclization product in good to high yields. nih.gov The regioselectivity of the cyclization can be controlled by fine-tuning the catalyst. nih.gov For instance, the use of JohnPhosAu(CH3CN)SbF6 as a catalyst in the IMHA of aryl-substituted N-ethoxycarbonyl-N-propargylanilines has been shown to produce 4-arylsubstituted-1,2-dihydroquinoline derivatives in high yields. mdpi.com

The substituent on the nitrogen of the N-propargylaniline significantly impacts the reaction outcome. nih.gov While N-tosyl-N-propargylanilines are effective, other protecting groups like N-trifluoroacetyl may fail to undergo the desired gold-catalyzed IMHA. nih.gov

Catalyst Design and Optimization for Selective Synthesis

The design and optimization of catalysts are crucial for achieving high selectivity in the synthesis of dihydroquinoline derivatives.

Catalyst Fine-Tuning in Gold Catalysis: In the gold-catalyzed synthesis of 1,2-dihydroquinolines, factors such as the valency state of gold, the counterion, and the auxiliary ligand are imperative in controlling the reaction's outcome and regioselectivity. mdpi.com For meta-substituted N-ethoxycarbonyl-N-propargylanilines, the use of JohnPhosAu(CH3CN)SbF6 as a catalyst predominantly leads to the para-position cyclization product. mdpi.com

Synergistic Catalysis: In some instances, the synergistic effect of multiple metal centers within a catalyst can lead to high catalytic performance. For example, a Cu/Co synergistic catalysis in a Cu NPs@MOFs catalyst has been shown to be highly selective for the synthesis of 3,4-dihydroisoquinoline. sciengine.com The stable framework and the interplay between the loaded copper nanoparticles and cobalt metal centers contribute to the high selectivity and turnover frequency. sciengine.com

Optimization of Reaction Conditions: Beyond the catalyst itself, optimizing reaction conditions is key to maximizing yield and selectivity. For instance, in the synthesis of TMQ using organosulfonic acid silica catalysts, a systematic solvent-process design methodology can be employed to identify promising reaction solvents that increase both yield and selectivity. researchgate.net

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for exploring its structure-activity relationships and developing new compounds with enhanced properties. These strategies typically involve functionalization of the hydroxyl group, substitution on the dihydroquinoline ring, and modification of the nitrogen atom.

Functionalization of the Hydroxyl Group (e.g., Esterification, Triflation)

The hydroxyl group at the 7-position of the dihydroquinoline ring is a prime site for functionalization.

Esterification: The synthesis of methyl salicylate via esterification of salicylic acid has been investigated using catalysts based on polyethylene glycol (PEG) containing a sulfonic acid group. researchgate.net This suggests that similar esterification reactions could be applied to the hydroxyl group of this compound to produce various ester derivatives.

While direct examples of triflation on this compound are not prevalent in the provided search results, triflation is a common method for converting hydroxyl groups into triflates, which are excellent leaving groups for subsequent cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the 7-position.

Substitution Reactions on the Dihydroquinoline Ring

Substitution reactions on the dihydroquinoline ring allow for the introduction of various functional groups, which can significantly alter the molecule's properties. The dihydroquinoline ring system has been the subject of electrophilic substitution studies, though it has received less attention than the fully aromatic quinoline ring. nih.govresearchgate.net

Kinetic resolution of 2-aryldihydroquinolines using lithiation has been employed for the asymmetric synthesis of chiral 1,2- and 1,4-dihydroquinolines. nih.gov This method allows for the introduction of substituents at the C-4 position. nih.gov

The synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been shown to tolerate a variety of substitution patterns on the aryl ring, including methyl, halogen, methoxy, and trifluoromethoxy groups. nih.govchemrxiv.org

N-Substitution and its Impact on Synthetic Routes and Reactivity

The nitrogen atom of the dihydroquinoline ring is another key site for modification, and the nature of the substituent on the nitrogen can have a profound impact on the synthetic route and the reactivity of the molecule.

Impact on Synthesis: In the gold-catalyzed intramolecular hydroarylation of N-propargylanilines, the substituent on the nitrogen atom is critical. nih.gov For example, an N-ethoxycarbonyl group facilitates the reaction, while an N-trifluoroacetyl group can prevent it. nih.gov The presence of an acid-labile protecting group on the nitrogen, such as a Boc group, can allow for in situ deprotection and subsequent autoxidation to furnish the corresponding quinoline. nih.gov

Reactivity of N-Substituted Dihydroquinolines: N-substitution can influence the reactivity of the dihydroquinoline ring. For instance, in the hydrazine-catalyzed synthesis of 1,2-dihydroquinolines, steric conflict between a substituent at the 8-position and the N-tosyl group can lead to very poor yields. nih.gov

The table below summarizes various synthetic approaches for dihydroquinoline derivatives, highlighting the catalyst, reaction type, and key findings.

| Catalyst/Reagent | Reaction Type | Substrate | Product | Key Findings |

| Zeolite H-Y-MMM | Condensation | Aniline and Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | Environmentally friendly, high yield. researchgate.netgoogle.com |

| Cellulose Sulfuric Acid | Multicomponent Reaction | Aldehyde, Dimedone, Aminouracil/Aminopyrazole | Pyrimido/Pyrazolo[4,5-b]quinolines | Eco-friendly, simple, good yields. iau.ir |

| Zn0.5TPA/γ-Al2O3 | Condensation | Aniline and Acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline | High conversion and yield. researchgate.net |

| Au(I) catalysts | Intramolecular Hydroarylation | N-Ethoxycarbonyl-N-propargylanilines | 4-Substituted-1,2-dihydroquinolines | High yields, catalyst tuning controls regioselectivity. nih.gov |

| Cu/Co in MOF | Oxidative Dehydrogenation | Tetrahydroisoquinoline | Dihydroisoquinoline | High selectivity due to synergistic catalysis. sciengine.com |

| Hydrazine | Ring-Closing Carbonyl-Olefin Metathesis | N-prenylated 2-aminobenzaldehydes | 1,2-Dihydroquinolines | Tolerates various substituents on the aryl ring. nih.gov |

Chemical Reactivity and Mechanistic Studies of 2,2,4 Trimethyl 1,2 Dihydroquinolin 7 Ol

Oxidation Reactions and Pathways

The oxidation of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is a key aspect of its chemical profile, largely influenced by the electron-donating hydroxyl group on the aromatic ring and the secondary amine within the dihydroquinoline structure.

Formation of Quinone Imine Intermediates

While direct experimental studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of structurally related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, provides valuable insights. The oxidation of these phenolic dihydroquinolines is proposed to proceed via the formation of highly reactive quinone imine intermediates.

The process is initiated by the oxidation of the hydroxyl group, which can occur through various oxidizing agents. This initial step involves the removal of a hydrogen atom from the hydroxyl group, followed by the loss of a second hydrogen atom from the amine nitrogen, or a concerted mechanism, to yield a quinone imine structure. The presence of the electron-donating trimethyl-substituted dihydroquinoline ring can influence the stability and subsequent reactions of this intermediate.

Redox Cycling Mechanisms

The potential for this compound to participate in redox cycling is intrinsically linked to the stability of the radical species formed during its oxidation. Following the initial one-electron oxidation, a semiquinone-type radical can be generated. This radical can then be further oxidized to the quinone imine or reduced back to the parent phenol. This ability to shuttle between oxidized and reduced states is the basis of redox cycling.

In biological systems, such redox cycling can have significant implications. The quinone imine intermediate is an electrophile and can react with cellular nucleophiles. Furthermore, the one-electron reduction of the quinone imine can regenerate the semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals, contributing to oxidative stress. The antioxidant properties observed in related dihydroquinoline derivatives are often attributed to their ability to scavenge free radicals, a process that inherently involves their own oxidation and potential participation in redox processes.

Reduction Reactions

Information regarding the specific reduction reactions of this compound is limited in the available scientific literature. However, based on the general chemistry of dihydroquinolines, the double bond within the heterocyclic ring is susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, would be a plausible method to reduce the C=C double bond, yielding the corresponding 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol. The choice of reducing agent and reaction conditions would be critical to selectively reduce the double bond without affecting the aromatic ring or the hydroxyl group.

Photoinduced Reactions and Kinetics

The photochemical behavior of this compound is another area where specific data is scarce. The presence of the aromatic chromophore and the dihydroquinoline system suggests that it would absorb UV radiation and potentially undergo a variety of photoinduced transformations.

Addition Reactions to the Double Bond (e.g., Water, Methanol)

Photoirradiation of dihydroquinolines can lead to the excitation of the molecule to a higher energy state. In the presence of protic solvents like water or methanol (B129727), this excited state could be susceptible to nucleophilic attack. This could result in the addition of water or methanol across the double bond of the dihydroquinoline ring. The regioselectivity of such an addition would likely be influenced by the electronic distribution in the excited state and the steric hindrance from the methyl groups.

Investigation of Transient Intermediates and Quantum Yields

A thorough understanding of the photoinduced reactions of this compound would necessitate the study of its transient intermediates and the determination of its quantum yields. Techniques such as laser flash photolysis could be employed to generate and detect short-lived species like excited singlet and triplet states, as well as any radical intermediates that may form upon irradiation.

The quantum yield, which is a measure of the efficiency of a particular photochemical process, would provide crucial information on the probability of a specific reaction pathway occurring upon light absorption. For instance, the quantum yield of fluorescence versus the quantum yield of a photochemical reaction would indicate the competition between photophysical and photochemical deactivation pathways of the excited state. To date, such detailed kinetic and mechanistic studies for this compound are not readily found in the peer-reviewed literature.

Activation Parameters and Substituent Effects on Photoreactivity

Detailed studies outlining the specific activation parameters and substituent effects on the photoreactivity of this compound are not extensively available in the reviewed literature. However, general photochemical behaviors of the broader 1,2-dihydroquinoline (B8789712) class provide foundational insights.

Research on the photochromism of 1,2-dihydroquinolines indicates that these molecules can undergo significant structural changes upon irradiation. acs.org The photochemical reactions of related compounds, such as ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates, have been shown to proceed via the formation of benzoazahexatriene intermediates upon irradiation. rsc.orgrsc.org The nature of the solvent and the substituents on the dihydroquinoline ring influences the reaction pathway, leading to different products. rsc.orgrsc.org For instance, studies on nitrated 1,2-dyhydroquinolines have demonstrated that the structure and the position of substituents affect the dynamics of primary photophysical and photochemical processes, with outcomes dependent on the irradiation wavelength. acs.org Similarly, the position of substituents on the heterocycle has been shown to influence proton transfer from alcohol solvents to the excited dihydroquinoline molecules. acs.org

While these studies establish that the dihydroquinoline core is photoactive and its reactivity is tunable by substituents, specific quantitative data such as activation energies or detailed substituent effect constants for this compound remain to be elucidated.

Polymerization Mechanisms and Oligomer Formation

The polymerization of dihydroquinoline monomers, particularly 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), is a significant area of industrial and academic research. wikipedia.org The resulting oligomeric and polymeric structures are valued for their antioxidant properties, especially in rubber applications. wikipedia.org

The polymerization of dihydroquinoline monomers like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is typically achieved through acid-catalyzed polycondensation. wikipedia.orggoogle.com This process can be initiated by a variety of acidic catalysts, which facilitate the linking of monomer units. google.comgoogle.com The reaction is often exothermic, requiring temperature control to ensure the desired product consistency and to avoid the formation of overly viscous, unmanageable masses. google.com

A range of catalysts has been employed to polymerize TMQ, each with varying efficacy and process conditions. Early methods utilized catalysts such as dilute hydrochloric acid or aqueous solutions of polyvalent metal halide salts, though these often resulted in low conversion rates and required long reaction times. google.com More efficient processes have been developed using catalysts like anhydrous aluminum chloride, which can significantly improve conversion rates and reduce reaction times. google.com The choice of catalyst influences not only the rate of polymerization but also the properties of the final polymeric product.

Table 1: Catalysts for Acid-Catalyzed Polymerization of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

| Catalyst Type | Specific Examples | Typical Conditions | Reference |

| Halogenated Acids | Dilute Hydrochloric Acid (HCl) | Carefully controlled concentration to avoid high viscosity | google.comgoogle.com |

| Sulfonic Acids | Toluene (B28343) sulfonic acid, Cresol sulfonic acid, Phenol sulfonic acid | Elevated temperatures | google.com |

| Lewis Acids | Anhydrous Aluminum Chloride (AlCl₃), Boron trifluoride etherate (BF₃⋅O(C₂H₅)₂) | 80-140 °C (for AlCl₃) | google.comgoogle.com |

| Elemental Halogens | Iodine | Elevated temperatures | google.com |

The mechanism involves the protonation of the dihydroquinoline monomer, which activates it for electrophilic attack on another monomer unit. This process repeats, leading to the formation of oligomeric and polymeric chains.

The product of TMQ polymerization is not a single, uniform polymer but rather a complex mixture of oligomers. wikipedia.org The degree of polymerization is often low, with the commercial product typically consisting of dimers, trimers, and tetramers as common constituents. wikipedia.org High molecular weight versions are also produced, and the specific composition can vary between suppliers. wikipedia.org This oligomeric nature is crucial for its application as an antioxidant in rubber, as the higher molecular weight compared to the monomer makes the additive less volatile and less likely to leach from the polymer matrix, ensuring long-term effectiveness. wikipedia.org

The resulting polymer is generally an amorphous solid, appearing as a yellow to amber resin that can be pulverized for easier incorporation into materials. google.comechemi.com

Table 2: Typical Oligomeric Composition of Polymerized 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

| Component | Degree of Polymerization | Prevalence | Reference |

| Monomer | 1 | Residual amounts may be present | wikipedia.org |

| Dimer | 2 | Common | wikipedia.org |

| Trimer | 3 | Common | wikipedia.org |

| Tetramer | 4 | Common | wikipedia.org |

| Higher Oligomers | >4 | Present in high molecular weight versions | wikipedia.org |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For the related compound 2,2,4-trimethyl-1,2-dihydroquinoline-6,7-diol (TMDHQ), ¹H NMR spectroscopy in D₂O revealed distinct signals corresponding to the different proton environments within the molecule. rsc.org The gem-dimethyl groups at the C2 position appeared as a singlet at 1.21 ppm, while the methyl group at the C4 position showed a singlet at 1.81 ppm. rsc.org The protons of the methylene (B1212753) group in the tetrahydroquinoline ring of a related compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6,7-diol (TMTHQ), present as a doublet of doublets and a multiplet. rsc.org Aromatic protons typically appear as singlets in the downfield region. rsc.org

While specific ¹³C NMR data for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol is not detailed in the provided results, analysis of the closely related 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575) shows characteristic chemical shifts for the carbon atoms in the quinoline (B57606) ring system and the attached methyl groups. nih.gov This data is instrumental in confirming the carbon framework of the molecule.

Table 1: Representative ¹H NMR Spectral Data for a Related Dihydroquinoline Derivative (TMDHQ)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| gem-Dimethyl (C2) | 1.21 | Singlet |

Data derived from studies on 2,2,4-trimethyl-1,2-dihydroquinoline-6,7-diol. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the dihydroquinoline ring would also appear in this region, typically around 3300-3400 cm⁻¹.

Bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule are expected in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring would likely be observed in the 1500-1600 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations would be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. For the related compound 2,2,4-Trimethyl-1,2-dihydroquinoline, FT-IR spectra have been recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR). nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3300-3500 (broad) |

| N-H Stretch (Amine) | 3300-3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HR-MS) offers highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The molecular formula of this compound is C₁₂H₁₅NO, corresponding to a molecular weight of 189.25 g/mol . synblock.com In HR-MS analysis of the related compound 2,2,4-trimethyl-1,2-dihydroquinoline-6,7-diol, the monoisotopic ion [M+H]⁺ was observed, confirming its molecular identity. rsc.org For 2,2,4-Trimethyl-1,2-dihydroquinoline, various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to study its fragmentation patterns. nih.govufz.de The fragmentation data helps to piece together the structure of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Predicted [M+H]⁺ | 190.12265 m/z |

Predicted m/z values are based on theoretical calculations. uni.lu

Electronic Absorption Spectroscopy (UV-Vis) and Photoluminescence Studies

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the aromatic quinoline ring system. The presence of the hydroxyl and amino groups, which act as auxochromes, can influence the position and intensity of the absorption maxima.

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structure

X-ray Diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. helsinki.fi Single-crystal X-ray analysis can provide a precise three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific single-crystal X-ray structure for this compound was not found in the search results, such an analysis would definitively confirm its molecular geometry and packing in the crystal lattice. helsinki.fimdpi.com The planarity of the quinoline ring system and the conformations of the methyl groups could be precisely determined. mdpi.com Furthermore, hydrogen bonding interactions involving the hydroxyl and amino groups would be clearly elucidated, providing a deeper understanding of its solid-state behavior. helsinki.fi

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. mdpi.com While this compound itself is not a radical, its antioxidant properties suggest that it can react with and neutralize free radicals. nih.gov

EPR spectroscopy could be employed to study the radical scavenging activity of this compound. mdpi.com By introducing a known free radical species in the presence of this compound, the decrease in the EPR signal of the radical over time would provide a measure of the compound's antioxidant efficacy. researchgate.net Additionally, it might be possible to detect a transient radical formed from the this compound molecule itself as it donates a hydrogen atom to quench the initial radical. researchgate.netrsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For derivatives of dihydroquinoline, DFT calculations offer a robust framework for understanding their behavior.

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also crucial. For flexible molecules, identifying the global minimum energy conformer is essential for accurate predictions of other properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Dihydroquinoline Derivative (Data is for a representative related compound, not 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.39 Å |

| C4-C4a | 1.51 Å | |

| C7-O | 1.37 Å | |

| Bond Angle | C2-N1-C8a | 121.5° |

| C3-C4-C4a | 112.0° | |

| Dihedral Angle | C4-C4a-C5-C6 | 178.5° |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT geometry optimization.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For quinoline (B57606) derivatives, DFT calculations have been employed to determine these values. For instance, a study on a chromeno-quinoline derivative in toluene (B28343) using TD-DFT calculated a HOMO energy of -5.327 eV, a LUMO energy of -1.836 eV, and an energy gap of 3.49 eV. jksus.org Another study on different quinoline derivatives reported HOMO-LUMO gaps in the range that signifies them as chemically hard and kinetically stable.

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Substituted Dihydroquinoline (Data is for a representative related compound)

| Parameter | Energy (eV) |

| EHOMO | -5.45 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 3.90 |

Note: The data in this table is illustrative and based on values reported for similar quinoline derivatives.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For quinoline derivatives, MEP maps can identify the most likely sites for chemical reactions. Studies on related compounds have shown that negative potential is often localized around heteroatoms like oxygen and nitrogen, indicating their role as sites for electrophilic attack. uantwerpen.be

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from HOMO and LUMO energies to quantify the reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis

In substituted dihydroquinolines, NBO analysis can reveal significant interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. These interactions are crucial for understanding the electronic structure and reactivity of the molecule. For example, in a study of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, NBO analysis highlighted the importance of LP(S) → σ*(Hg–S) charge transfer with a stabilization energy of 1.8 kcal/mol. mdpi.com

Table 3: Illustrative NBO Analysis for a Substituted Dihydroquinoline Derivative (Data is for a representative related compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | π(C8a-C4a) | 15.2 |

| LP (O7) | π(C6-C5) | 8.5 |

| π (C5-C6) | π*(C4a-C8a) | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from NBO analysis.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei can be performed. These calculations help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), ¹H and ¹³C NMR data have been reported, which could serve as a basis for comparison with theoretical predictions. rsc.orgarkat-usa.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. Comparing this with an experimental spectrum helps in assigning the vibrational modes to specific functional groups and motions within the molecule. For example, IR spectra of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives have been characterized, noting the N-H and carbonyl stretching vibrations. arkat-usa.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). Studies on quinoline derivatives have successfully used TD-DFT to correlate calculated spectra with experimental results. jksus.org

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic properties.

Studies on related quinoline derivatives have shown that solvent polarity can affect the HOMO-LUMO energy gap and the position of UV-Vis absorption bands. jksus.orgresearchgate.net For example, a study on a chromeno-quinoline derivative demonstrated a redshift in the fluorescence peak with increasing solvent polarity. jksus.org Similarly, investigations into other organic molecules have shown that polar solvents can favor specific reaction mechanisms, such as sequential proton loss electron transfer. researchgate.net Understanding these solvent effects is crucial for predicting the behavior of this compound in different chemical environments.

Non-Covalent Interactions (NCI) Analysis

There are currently no available research articles or data that provide a Non-Covalent Interactions (NCI) analysis for this compound. Such an analysis would be valuable for understanding the intramolecular and intermolecular forces that govern its three-dimensional structure and its interactions with other molecules. NCI analysis is a computational method used to visualize and study weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for molecular recognition and crystal packing.

Quantum Chemical Studies for Mechanistic Insights

Similarly, specific quantum chemical studies aimed at elucidating the mechanistic insights of this compound are not found in the surveyed literature. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, electronic properties, and spectroscopic characteristics of molecules. While such studies have been performed on related quinoline derivatives for applications ranging from corrosion inhibition to medicinal chemistry, the specific mechanistic pathways and electronic behavior of this compound have not been the subject of published theoretical investigations.

Further research in the area of computational chemistry would be necessary to provide detailed insights into the non-covalent interactions and reaction mechanisms of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of the core 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) structure often involves the condensation reaction of aniline (B41778) with acetone (B3395972) or related derivatives, frequently under harsh conditions using acid catalysts like hydrochloric acid or a combination of hydrogen fluoride (B91410) and boron trifluoride. researchgate.netgoogle.com While effective, these methods present environmental and handling challenges. Future research must pivot towards the development of novel and sustainable synthetic routes for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol.

A primary objective is the adoption of green chemistry principles. chemistryjournals.net This includes the exploration of heterogeneous catalysts, such as zeolites and functionalized silica, which offer advantages in terms of reusability, reduced waste, and milder reaction conditions. google.com For instance, the use of micro-meso-macroporous zeolites has shown promise in the synthesis of the parent dihydroquinoline compound, suggesting a viable path for the synthesis of its hydroxylated derivatives. google.com The investigation of alternative, greener solvents like water, ionic liquids, or supercritical fluids could also significantly enhance the sustainability of the synthesis process. chemistryjournals.net

Future synthetic strategies should aim for high atom economy and yield, minimizing the formation of polymeric byproducts that are common in traditional methods. google.com A comparative analysis of existing and potential catalytic systems could guide this research.

Table 1: Comparison of Catalytic Systems for Dihydroquinoline Synthesis

| Catalyst System | Reactants | Reaction Conditions | Reported Yields/Selectivity | Potential for Sustainable Adaptation |

|---|---|---|---|---|

| Hydrochloric Acid/Iodine | Aniline, Acetone | Elevated Temperatures | Variable, with polymer formation | Low |

| Hydrogen Fluoride & Boron Trifluoride | Aniline, Acetone Derivative | 80°-150° C | High monomer yield | Low |

| Metal-exchanged Tungstophosphoric Acid on γ-Al2O3 | Aniline, Acetone | Microwave-assisted hydrothermal | High selectivity | Moderate |

This table is based on data for the synthesis of the parent 2,2,4-Trimethyl-1,2-dihydroquinoline and suggests avenues for the development of sustainable routes to its 7-hydroxy derivative.

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and predicting the behavior of a compound in various chemical transformations. For the broader class of dihydroquinolines, synthesis is often based on cyclization reactions like the Skraup reaction or its modifications. researchgate.net However, the precise mechanistic pathway can be complex, potentially involving fragmentation-recombination steps or unusual intermediates. researchgate.net

For this compound, future research should focus on a detailed mechanistic elucidation of its formation. This would involve a combination of kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. Understanding the role of the hydroxyl group at the 7-position in directing the cyclization and influencing reaction rates is a key unanswered question.

Furthermore, given that this compound is a known building block for rhodamine dyes, an in-depth mechanistic study of its condensation reactions to form these complex dye structures is warranted. This would provide valuable insights into controlling the photophysical properties of the resulting dyes through targeted modifications of the reaction conditions or the dihydroquinoline precursor itself.

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding the rational design of new molecules and materials. escholarship.org For dihydroquinoline derivatives, computational methods like Density Functional Theory (DFT) have been employed to study their electronic structure and stability. nih.govresearchgate.net

Future computational research on this compound should aim to create a comprehensive in silico profile of the molecule. This would include:

Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity (LogP), and electronic parameters to guide its application in different media.

Quantum Chemical Calculations: Modeling its frontier molecular orbitals (HOMO/LUMO) to understand its reactivity and potential as an electron donor or acceptor in materials science applications.

Spectroscopic Predictions: Simulating its absorption and emission spectra to aid in the rational design of novel fluorescent dyes derived from it.

Docking Studies: Exploring its potential interactions with biological targets, such as enzymes or receptors, to identify possible, yet unexplored, bioactivities. nih.govresearchgate.net

Table 2: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C12H15NO | Basic structural information. uni.lu |

| Molecular Weight | 189.25 g/mol | Foundational for stoichiometric calculations. |

| XlogP | 2.4 | Indicates moderate lipophilicity. uni.lu |

| Monoisotopic Mass | 189.11537 Da | Useful for mass spectrometry analysis. uni.lu |

These predicted values provide a starting point for experimental validation and further computational investigation.

Exploration of New Applications in Emerging Technologies

While the primary documented application of this compound is as a precursor for fluorescent dyes like rhodamines, its structural motifs suggest a much broader potential in emerging technologies. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant in the rubber industry, and other derivatives have shown promise in medicinal chemistry and materials science. wikipedia.orgacs.org

Future research should actively explore new applications for this compound, including:

Functional Materials: The electron-rich nature of the dihydroquinoline ring system, combined with the reactive hydroxyl group, makes it an attractive candidate for the synthesis of novel polymers, coatings, and organic electronic materials.

Medicinal Chemistry: Inspired by the biological activities of related compounds, such as the hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, this compound and its derivatives should be screened for a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com

Chemosensors: The fluorescent properties of its derivatives could be harnessed to develop sensitive and selective chemosensors for detecting metal ions or other analytes.

Agrochemicals: The quinoline (B57606) core is present in some fungicides and biocides, suggesting a potential, albeit unexplored, avenue in agrochemical research. chemotechnique.se

The strategic exploration of these research directions will undoubtedly unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for scientific and technological advancement.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via one-pot cyclization reactions. For example, Ceric Ammonium Nitrate (CAN) catalyzes the condensation of substituted anilines with ketones under mild acidic conditions, yielding the dihydroquinoline scaffold . Key factors include solvent choice (e.g., ethanol or DCM), temperature (80–100°C), and catalyst loading (5–10 mol%), which directly impact reaction efficiency and purity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from byproducts like over-oxidized quinoline derivatives .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the dihydroquinoline scaffold and substituent positions. For example, the 7-hydroxy group shows a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the 2,2,4-trimethyl groups appear as distinct singlets between δ 1.2–1.8 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 217.146 for C₁₂H₁₅NO), and IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) stretches .

Q. What are the key applications of this compound in material science?

- Methodological Answer : The compound acts as a stabilizer in polymer matrices (e.g., ethylene-propylene-diene monomer (EPDM)) due to its antioxidant properties. Its dihydroquinoline core scavenges free radicals, extending material lifespan under thermal stress. Experimental protocols involve blending 0.5–2 wt% of the compound into polymers via melt processing (180–200°C) and assessing thermal stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can experimental design be optimized to address low yields in large-scale synthesis?

- Methodological Answer : Advanced process optimization employs computational tools like COSMO-SAC solvent selection models and quantum mechanics (QM) to predict reaction pathways. For instance, QM simulations identify energy barriers in cyclization steps, guiding solvent selection (e.g., polar aprotic solvents like DMF) to stabilize intermediates. Coupling this with Design of Experiments (DoE) for variables (temperature, catalyst loading) improves yield from <50% to >80% in scaled-up batches .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies arise from varying assay conditions. Standardize protocols by:

- Using consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).

- Controlling solvent effects (DMSO concentration ≤0.1% v/v) to avoid false positives.

- Validating results with dual assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity). Recent studies suggest the 7-hydroxy group enhances antimicrobial activity (MIC 8 µg/mL) but increases cytotoxicity (IC₅₀ 25 µM), requiring structural derivatization (e.g., acetylation) to balance efficacy and safety .

Q. How can environmental sustainability be integrated into synthesis workflows?

- Methodological Answer : Replace traditional solvents (toluene, DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity. Catalytic systems like recyclable CAN immobilized on mesoporous silica reduce waste. Life-cycle assessment (LCA) metrics (E-factor, atom economy) quantify improvements, achieving E-factors <5 compared to conventional routes (E-factor >15) .

Q. What advanced techniques address solubility limitations in biological assays?

- Methodological Answer : Poor aqueous solubility (logP ~3.5) is mitigated via nanoformulation (e.g., liposomal encapsulation) or co-solvency with PEG-400. Dynamic Light Scattering (DLS) monitors particle size (target: 100–200 nm), while saturation shake-flask methods measure solubility enhancement (e.g., 10-fold increase in PBS with 5% PEG-400) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported thermal stability thresholds (e.g., 200°C vs. 230°C)?

- Methodological Answer : Variability arises from differing analytical methods. Use standardized TGA protocols (heating rate 10°C/min under N₂) and cross-validate with differential scanning calorimetry (DSC). Impurities (e.g., residual solvents) lower decomposition onset; thus, purity verification via HPLC (>98%) is essential. Recent studies confirm stability up to 225°C for HPLC-pure samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.